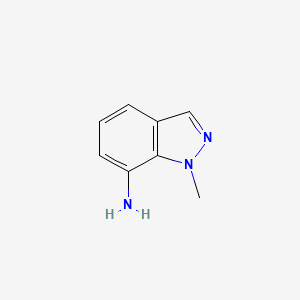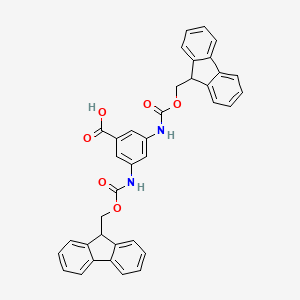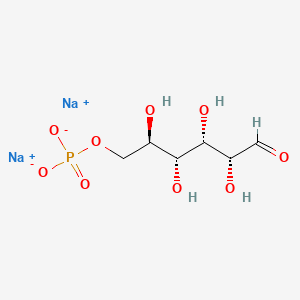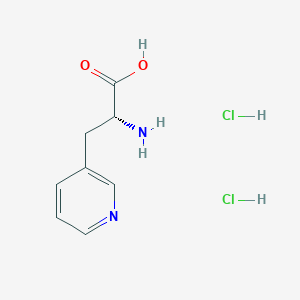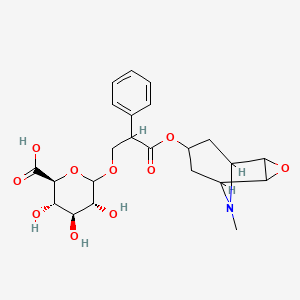
4-Methyl-6-(trifluoromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptors for Nicotinic Acid
Nicotinic acid, a component of the B vitamin complex, has been found to significantly reduce lipolysis in adipose tissue. This effect is mediated through G-protein-coupled receptors, particularly PUMA-G in mice and HM74 in humans, which are expressed in adipose tissue. These receptors respond to nicotinic acid, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and consequently reducing lipolysis and plasma levels of free fatty acids and triglycerides (Tunaru et al., 2003).
Synthesis of Nicotinic Acid Derivatives
Research has been conducted on the development of safe and economical synthesis methods for derivatives of nicotinic acid. For instance, a process for synthesizing methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of anti-infective agents, has been developed. This process features trifluoromethylation of an aryl iodide using cost-effective materials (Mulder et al., 2013).
Industrial Production Methods
The industrial production of nicotinic acid, mainly through the oxidation of 5-ethyl-2-methylpyridine, has been studied with a focus on ecological methods. Addressing environmental concerns, such as the reduction of nitrous oxide emissions, is a key consideration in the development of new production technologies for nicotinic acid (Lisicki et al., 2022).
Vasorelaxation and Antioxidation Properties
Thionicotinic acid derivatives have been studied for their vasorelaxation and antioxidative properties. These compounds, like 2-(1-adamantylthio)nicotinic acid, exhibit dose-dependent vasorelaxation effects in rat thoracic aorta and have been shown to possess antioxidative properties in various assays. Molecular modeling has been used to understand the mechanism of these activities (Prachayasittikul et al., 2010).
Catalytic Applications
Fe3O4@Nico-Ag, a magnetically recyclable nanocatalyst, has been synthesized and applied in the reduction of various azo dyes. This nanocomposite demonstrates efficient catalytic activity and can be easily separated from the reaction medium using a magnet, showcasing its potential for treating industrial dye pollutants (Kurtan et al., 2016).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
4-Methyl-6-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It is a key intermediate of flonicamid, a highly effective insecticide
Biochemical Pathways
The compound can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase . It can also be used to synthesize pyrazolylcarboxanilides as Ca2+ release-activated Ca2+ (CRAC) channel inhibitors .
Análisis Bioquímico
Biochemical Properties
4-Methyl-6-(trifluoromethyl)nicotinic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can include enzyme inhibition or activation, binding to active sites, and altering enzyme conformation. These interactions can have downstream effects on metabolic processes and cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes involved in metabolic and signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and effects. Long-term exposure to this compound can result in alterations in cellular function, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity or influencing metabolic pathways . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity to specific organs or tissues. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in these processes . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. This compound may also participate in the biosynthesis or degradation of specific metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects . This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biochemical properties and effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can influence its interactions with other biomolecules and its overall biochemical effects
Propiedades
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-6(8(9,10)11)12-3-5(4)7(13)14/h2-3H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZZCZADLDCJRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595956 |
Source


|
| Record name | 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261635-74-9 |
Source


|
| Record name | 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
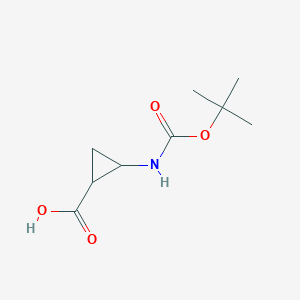

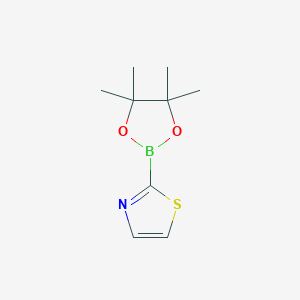
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)

